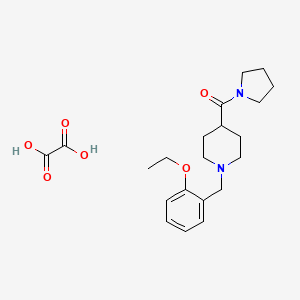
4-(1-pyrrolidinylcarbonyl)-1-(3,4,5-trimethoxybenzyl)piperidine oxalate
Descripción general
Descripción
4-(1-pyrrolidinylcarbonyl)-1-(3,4,5-trimethoxybenzyl)piperidine oxalate is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound is also known as RTI-55 or β-CPP, and it belongs to the class of piperidine derivatives.
Mecanismo De Acción
The mechanism of action of 4-(1-pyrrolidinylcarbonyl)-1-(3,4,5-trimethoxybenzyl)piperidine oxalate involves its interaction with the dopamine transporter in the brain. It acts as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. This increased dopamine activity is thought to be responsible for the compound's potential therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include increased dopamine activity in the brain, which can lead to improved mood, increased motivation, and decreased anxiety. It has also been shown to have potential neuroprotective effects and may help to prevent neuronal damage in various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(1-pyrrolidinylcarbonyl)-1-(3,4,5-trimethoxybenzyl)piperidine oxalate in lab experiments include its potential therapeutic properties and its ability to increase dopamine activity in the brain. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of 4-(1-pyrrolidinylcarbonyl)-1-(3,4,5-trimethoxybenzyl)piperidine oxalate. These include further research into its potential therapeutic properties for various neurological disorders, as well as studies to better understand its mechanism of action and potential side effects. Additionally, research could focus on the development of new compounds based on this compound that may have improved therapeutic properties and fewer side effects. Finally, studies could explore the use of this compound in combination with other drugs for the treatment of neurological disorders.
In conclusion, this compound is a chemical compound that has been studied for its potential therapeutic properties in various neurological disorders. Its mechanism of action involves its interaction with the dopamine transporter in the brain, which leads to increased dopamine activity. While there are advantages to its use in lab experiments, there are also limitations, and further research is needed to fully understand its potential therapeutic properties and side effects.
Aplicaciones Científicas De Investigación
4-(1-pyrrolidinylcarbonyl)-1-(3,4,5-trimethoxybenzyl)piperidine oxalate has been used in scientific research for its potential therapeutic properties. It has been studied for its effects on the central nervous system and its potential use in the treatment of various neurological disorders such as Parkinson's disease, depression, and addiction.
Propiedades
IUPAC Name |
oxalic acid;pyrrolidin-1-yl-[1-[(3,4,5-trimethoxyphenyl)methyl]piperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4.C2H2O4/c1-24-17-12-15(13-18(25-2)19(17)26-3)14-21-10-6-16(7-11-21)20(23)22-8-4-5-9-22;3-1(4)2(5)6/h12-13,16H,4-11,14H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVHWDHLHYXCGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCC(CC2)C(=O)N3CCCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,3-dimethylphenyl)-4-{[1-(4-ethylbenzyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951316.png)
![1-(2,3-dimethylphenyl)-4-{[1-(2-methoxybenzyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951322.png)
![1-(2,3-dimethylphenyl)-4-{[1-(4-methoxybenzyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951330.png)
![1-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine oxalate](/img/structure/B3951335.png)
![1-{[1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine oxalate](/img/structure/B3951346.png)
![1-(2,3-dimethylphenyl)-4-{[1-(2-ethoxybenzyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951348.png)
![1-(2,3-dimethylphenyl)-4-{[1-(4-ethoxybenzyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951354.png)
![1-{[1-(2,3-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine oxalate](/img/structure/B3951355.png)
![1-{[1-(2,4-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine oxalate](/img/structure/B3951359.png)
![1-{[1-(2,5-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine](/img/structure/B3951361.png)
![1-({1-[3-(benzyloxy)benzyl]-4-piperidinyl}carbonyl)-4-(2,3-dimethylphenyl)piperazine oxalate](/img/structure/B3951372.png)


